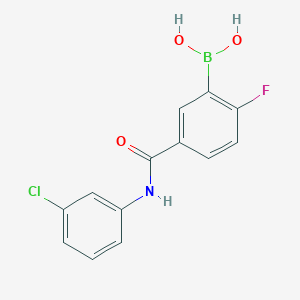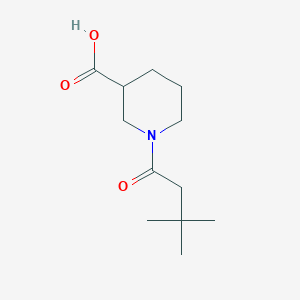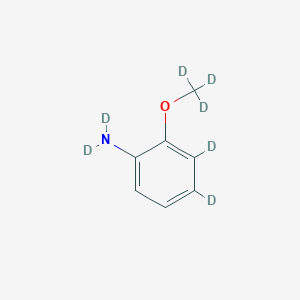
2-Methoxy-d3-aniline-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-d3-aniline-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogenIt is used primarily in research settings, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling which helps in tracing and studying various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-d3-aniline-d4 typically involves the deuteration of 2-methoxyaniline. This process can be achieved through various methods, including the use of deuterated reagents or catalysts that facilitate the exchange of hydrogen atoms with deuterium. One common method involves the reaction of 2-methoxyaniline with deuterated methanol in the presence of a deuterium exchange catalyst .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale deuteration reactions under controlled conditions to ensure high purity and yield of the deuterated product. The final product is then purified using techniques such as distillation or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
2-Methoxy-d3-aniline-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aniline group to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced back to the aniline group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
2-Methoxy-d3-aniline-d4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
作用機序
The mechanism of action of 2-Methoxy-d3-aniline-d4 is primarily related to its role as a tracer in various chemical and biological processes. The deuterium atoms in the compound allow researchers to track its movement and transformation through different pathways. This helps in understanding the molecular targets and pathways involved in the reactions and processes being studied .
類似化合物との比較
Similar Compounds
2-Methoxyaniline: The non-deuterated version of 2-Methoxy-d3-aniline-d4.
2-Methoxy-4-nitroaniline: A compound with a nitro group instead of an aniline group.
2-Methoxy-5-chloroaniline: A compound with a chloro group instead of an aniline group.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies. This isotopic labeling provides a distinct advantage in research applications where tracking the movement and transformation of the compound is crucial .
特性
分子式 |
C7H9NO |
|---|---|
分子量 |
130.20 g/mol |
IUPAC名 |
N,N,3,4-tetradeuterio-2-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3,3D,5D/hD2 |
InChIキー |
VMPITZXILSNTON-IFEBORGTSA-N |
異性体SMILES |
[2H]C1=CC=C(C(=C1[2H])OC([2H])([2H])[2H])N([2H])[2H] |
正規SMILES |
COC1=CC=CC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B13404755.png)



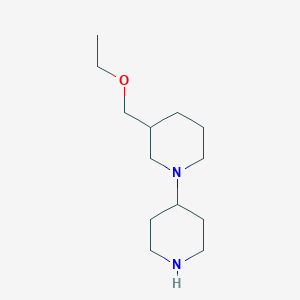
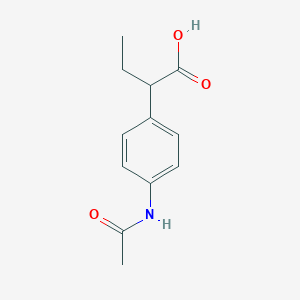
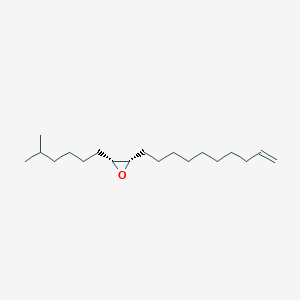

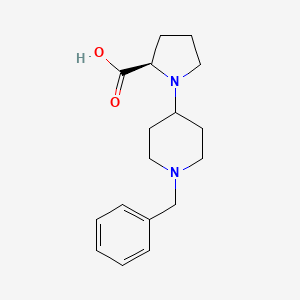
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)

